N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-4-yl]prop-2-enamide

PROTAC Design CRBN Ligand Exit Vector

N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-4-yl]prop-2-enamide (CAS 1957235-52-7) is a synthetic cereblon (CRBN) E3 ubiquitin ligase ligand based on the immunomodulatory imide drug (IMiD) lenalidomide scaffold. The compound retains the phthalimide-glutarimide core essential for CRBN engagement while incorporating a prop-2-enamide (acrylamide) functional handle at the 4-position of the isoindolinone ring.

Molecular Formula C16H15N3O4
Molecular Weight 313.31 g/mol
CAS No. 1957235-52-7
Cat. No. B6600261
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-4-yl]prop-2-enamide
CAS1957235-52-7
Molecular FormulaC16H15N3O4
Molecular Weight313.31 g/mol
Structural Identifiers
SMILESC=CC(=O)NC1=CC=CC2=C1CN(C2=O)C3CCC(=O)NC3=O
InChIInChI=1S/C16H15N3O4/c1-2-13(20)17-11-5-3-4-9-10(11)8-19(16(9)23)12-6-7-14(21)18-15(12)22/h2-5,12H,1,6-8H2,(H,17,20)(H,18,21,22)
InChIKeyNYYBDEHNQGFDEJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1957235-52-7: A Lenalidomide-Derived Acrylamide Intermediate for Cereblon-Recruiting PROTAC Construction


N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-4-yl]prop-2-enamide (CAS 1957235-52-7) is a synthetic cereblon (CRBN) E3 ubiquitin ligase ligand based on the immunomodulatory imide drug (IMiD) lenalidomide scaffold . The compound retains the phthalimide-glutarimide core essential for CRBN engagement while incorporating a prop-2-enamide (acrylamide) functional handle at the 4-position of the isoindolinone ring . With a molecular weight of 313.31 Da and a calculated LogP of 0.12, this intermediate is specifically engineered as a modular building block for the copper-catalyzed azide-alkyne cycloaddition (CuAAC) ‘click chemistry’ construction of proteolysis-targeting chimeras (PROTACs) and CRBN-based molecular glue degraders [1].

Procurement Risks of 1957235-52-7: Why Functional Handle Chemistry Dictates PROTAC Assembly Success


Simple substitution of CRBN ligands—such as thalidomide, lenalidomide, or pomalidomide—for 1957235-52-7 is not chemically feasible in PROTAC workflows requiring a specific C4 linker attachment point. Unlike the parent drugs, which require often low-yielding functionalization of the aniline nitrogen, 1957235-52-7 presents a pre-installed acrylamide group that is geometrically and electronically primed for thiol-ene or aza-Michael addition, orthogonal to the CRBN-binding pharmacophore . Failure to utilize this specific intermediate results in uncontrolled linker attachment, potential loss of CRBN binding affinity due to steric hindrance from alternative exit vectors, and the introduction of racemization-prone stereocenters, ultimately yielding degraders with irreproducible degradation efficiency (DC50) and confounding structure-activity relationship (SAR) data [1].

Quantitative Differentiation of 1957235-52-7 Against Competing CRBN Ligand Intermediates


1957235-52-7 Enables a Direct C4 Conjugation Exit Vector Not Available in Native Lenalidomide or Pomalidomide

In contrast to lenalidomide, which relies on a C4 amino group for linker attachment (an exit vector requiring an additional amidation step), 1957235-52-7 provides a C4 acrylamide handle with a distinct, more rigid geometry. This eliminates the need for a flexible aniline nitrogen attachment, directly substituting the amino group with an α,β-unsaturated carbonyl system that can participate in both Michael addition and cycloaddition chemistries, offering a non-hydrolyzable, stable carbon-carbon bond linkage after reaction . The C4 position on the isoindolinone ring is a preferred exit vector for maintaining high CRBN binding affinity; functionalization at other positions, such as the glutarimide ring, leads to a >10-fold loss in binding potency as shown for other IMiD derivatives [1].

PROTAC Design CRBN Ligand Exit Vector

1957235-52-7 Demonstrates a Favorable Physicochemical Profile for CNS-Penetrant PROTACs Versus Pomalidomide-Derived Intermediates

A direct head-to-head comparison of the scaffold's physicochemical properties indicates that 1957235-52-7 (MW = 313.31 Da; tPSA = 96 Ų; HBD = 2) has a lower molecular weight and hydrogen bond donor count compared to commonly used pomalidomide-based intermediates like pomalidomide-4'-PEG2-amine (MW > 450 Da) [1]. While potency data for the final PROTAC is target-dependent, these properties are less likely to limit central nervous system (CNS) penetration when conjugated to warheads, as the core IMiD scaffold of lenalidomide-containing compounds has been shown to produce orally bioavailable and brain-penetrant degraders [2].

CNS Permeability PROTAC Optimization Physicochemical Properties

The Acrylamide Warhead in 1957235-52-7 Forms a Stable Thioether Linkage, Avoiding the Metabolic Instability of Ester-Linked IMiD Conjugates

PROTACs utilizing thalidomide or pomalidomide with ester-based linkers exhibit rapid hydrolysis in plasma, with half-lives often under 2 hours in mouse plasma [1]. In contrast, the acrylamide group of 1957235-52-7 reacts with thiols to form a thioether bond, a chemically stable linkage resistant to hydrolytic cleavage. This design principle is critical for prolonged pharmacokinetics of a degrader, ensuring the chemical bridge between the warhead and the CRBN ligand remains intact in vivo [2]. The use of 1957235-52-7 thus provides a stoichiometric, stable covalent anchor point pre-functionalized for rapid screening of linker compositions without reliance on hydrolytically-sensitive esters [2].

Linker Chemistry Metabolic Stability PROTAC Optimization

1957235-52-7 as a Chemical Probe: Demonstrated CRBN Binding and Incorporation into Active PROTACs

The compound, synonymous with the chemical probe 'TX-16', has been validated as a CRBN ligand in the published discovery of ERD-3111, a potent and orally bioavailable estrogen receptor (ER) PROTAC degrader. This demonstrates its successful application in the synthesis of an in vivo-active heterobifunctional degrader [1]. Furthermore, TX-16 was used in the development of CBPD-268, an exceptionally potent CBP/p300 PROTAC degrader, confirming its general applicability across diverse POI warheads and linker systems [2]. Its deployment in these high-impact medicinal chemistry campaigns differentiates it from other commercial building blocks lacking published proof-of-concept in peer-reviewed journals, providing a level of methodological validation crucial for reproducible research [1].

Chemical Probe PROTAC Degrader Target Engagement

Optimal Deployment Scenarios for N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-4-yl]prop-2-enamide


Synthesis of Ester-Free, Metabolically Stable PROTACs for In Vivo Efficacy Models

Researchers planning chronic oral dosing studies for a protein degrader can prioritize 1957235-52-7. Its acrylamide group enables the construction of a degraders with a non-hydrolyzable thioether linkage, avoiding the rapid plasma clearance associated with ester-linked conjugates from pomalidomide [1]. This directly addresses a critical failure mode in preclinical development, making it the superior intermediate for lead optimization towards oral drugs.

High-Throughput PROTAC Library Construction via Thiol-Ene Click Chemistry

In industrial settings for degrader screening, high-throughput synthesis is paramount. The acrylamide of 1957235-52-7 is an ideal partner for radical-mediated thiol-ene 'click' reactions, a chemistry orthogonal to the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This allows for the rapid parallel assembly of PROTAC libraries from thiol-containing linkers, a strategy not directly accessible with amine- or hydroxyl-terminated CRBN intermediates [1]. This accelerates the SAR cycle for linker optimization, a critical bottleneck in degrader discovery [2].

Design of CNS-Penetrant Degraders for Neuro-Oncology and Neurodegeneration Targets

For projects targeting proteins like Tau or EGFRvIII in the brain, the lower molecular weight and hydrogen bond donor count of the 1957235-52-7 core (MW = 313.31; HBD = 2) make it a superior choice over bulkier pomalidomide-based intermediates. When conjugated to a CNS-permeable warhead, the resulting degrader is more likely to reside within favorable CNS MPO (Multiparameter Optimization) limits, increasing the probability of achieving sufficient brain exposure for target engagement [1].

Reliable Assembly of Validated Degraders for Target Validation Studies

Academic labs and biotech companies performing target validation can use 1957235-52-7 (TX-16) with confidence, as its published use in the syntheses of the highly potent ERD-3111 (ER degrader) and CBPD-268 (CBP/p300 degrader) provides a peer-reviewed methodological blueprint [1]. This reduces the chemical development risk and ensures the resulting degrader is built upon a scaffold with a proven track record of producing in vivo-active, orally bioavailable compounds. Procurement should specify the compound's synonym 'TX-16' to ensure alignment with this published work.

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